4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-1,3-thiazole
Description
This compound features a 2-phenyl-1,3-thiazole core substituted at the 4-position with a 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl group. The azetidine ring introduces conformational rigidity, while the 4-methylpyrazole moiety may enhance hydrogen-bonding or metal-coordination capabilities.
Properties
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-7-19-22(8-13)11-14-9-21(10-14)18(23)16-12-24-17(20-16)15-5-3-2-4-6-15/h2-8,12,14H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIBTYMVUPIXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-1,3-thiazole is a hybrid molecule that integrates the structural features of azetidine, pyrazole, and thiazole. These components are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article summarizes recent findings on the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.40 g/mol. The structure is characterized by a thiazole ring connected to a phenyl group and an azetidine moiety substituted with a pyrazole derivative.
Anticancer Activity
Recent studies have demonstrated that compounds featuring thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound were tested against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer). The results indicated that several derivatives showed IC50 values below 30 µM, suggesting potent cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15.2 |
| This compound | HT-29 | 22.5 |
| This compound | MKN-45 | 18.7 |
The presence of the thiazole ring was identified as a crucial factor contributing to the high inhibition rates observed in these studies .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been explored. Pyrazole derivatives have been reported to inhibit inflammatory pathways effectively. In vitro assays demonstrated that certain derivatives could reduce the production of pro-inflammatory cytokines in activated macrophages.
Antimicrobial Activity
Compounds containing thiazole and pyrazole structures have shown promising antimicrobial activity against various bacterial strains. Studies indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often below 100 µg/mL.
Study 1: Synthesis and Evaluation of Thiazole-Pyrazole Derivatives
A recent study synthesized a series of thiazole-pyrazole derivatives and evaluated their biological activities. Among them, the target compound exhibited significant cytotoxicity against multiple cancer cell lines. The study employed MTT assays to determine cell viability post-treatment .
Study 2: Molecular Docking Studies
Molecular docking studies revealed that the compound effectively binds to key targets involved in cancer progression, such as tyrosine kinases. The binding affinities were calculated using AutoDock Vina, showing promising interactions that may lead to its anticancer effects .
Comparison with Similar Compounds
Structural Analogues with Azetidine and Pyrazole Motifs
6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2548990-34-5)
- Key Differences :
- Replaces the thiazole ring with a benzothiazole core.
- Substituted with an ethoxy group at the 6-position instead of a phenyl group at the 2-position.
- Lacks the carbonyl linker between the azetidine and thiazole.
Thiazole-Pyrazole Hybrids
5-{3-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-2,4-dimethyl-1,3-thiazole (PDB Ligand 6PQ)
- Key Differences :
- Pyrazole is substituted at the 5-position of the thiazole (vs. 4-position in the target compound).
- Features a 4-methoxyphenylmethyl group on the pyrazole (vs. 4-methyl).
- Contains methyl groups at the 2- and 4-positions of the thiazole.
- Implications : The methoxy group may enhance solubility, while the dimethylthiazole could reduce steric hindrance .
5-[1-(4-Fluorobenzyl)-1H-pyrazol-3-yl]-2-phenyl-1,3-thiazole (CAS 318255-97-9)
- Key Differences :
- Pyrazole is substituted with a 4-fluorobenzyl group (vs. 4-methyl).
- Lacks the azetidine-carbonyl bridge.
5-(1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole (CAS 318255-91-3)
- Key Differences :
- Pyrazole is substituted with a 4-chlorophenylsulfonyl group (vs. 4-methyl).
- Sulfonyl group introduces strong electron-withdrawing effects.
Benzothiazole and Dihydropyrazole Derivatives
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Key Differences: Incorporates a dihydropyrazole ring (non-aromatic) fused to a benzothiazole. Substituted with a 4-methoxyphenyl group.
- Implications : The reduced pyrazole ring increases flexibility, possibly affecting binding kinetics .
Heterocyclic Systems with Triazole and Benzimidazole Moieties
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide Derivatives (, Compounds 9a–9e)
- Key Differences :
- Feature triazole and benzimidazole units linked via acetamide bridges.
- Include halogen (Br, F) or alkyl (methyl, methoxy) substituents on the phenyl groups.
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction is the most widely used method for synthesizing 1,3-thiazoles. For the 2-phenyl variant:
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Substrate Preparation :
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α-Haloketone : Bromoacetophenone (1.0 equiv) serves as the electrophilic component.
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Thiourea Derivative : Thiourea (1.2 equiv) acts as the nucleophile.
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Reaction Conditions :
Mechanism :
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Nucleophilic attack of thiourea on the α-haloketone.
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Cyclization via intramolecular dehydration.
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Aromatization to yield the thiazole ring.
Yield : 65–75% (reported for analogous thiazoles).
Synthesis of 3-[(4-Methyl-1H-Pyrazol-1-yl)Methyl]Azetidine
Azetidine Ring Formation
Azetidine synthesis typically involves cyclization of 1,3-diamines or γ-amino alcohols:
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Starting Material : 1,3-Dibromopropane (1.0 equiv) and benzylamine (2.0 equiv).
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Cyclization :
Yield : 40–50% (for unsubstituted azetidine).
Amide Bond Formation: Coupling Fragments A and B
Carbodiimide-Mediated Coupling
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Activation of Fragment A :
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2-Phenyl-1,3-thiazole-4-carboxylic acid (1.0 equiv) with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DCM.
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Stir at 0°C for 30 minutes.
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Coupling with Fragment B :
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Add 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine (1.2 equiv) and DIPEA (2.0 equiv).
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Stir at room temperature for 12 hours.
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Workup :
Alternative Method: Mixed Carbonate Activation
For acid-sensitive substrates:
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Formation of Carbonate :
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React Fragment A with ClCO₂Et (1.5 equiv) in THF.
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Coupling :
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Add Fragment B and DMAP (0.1 equiv).
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Stir at 25°C for 6 hours.
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Yield : Comparable to carbodiimide method.
Optimization Challenges and Solutions
Azetidine Ring Stability
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-1,3-thiazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the azetidine-carbonyl intermediate via coupling reactions (e.g., using carbodiimide catalysts) .
- Step 2 : Introduction of the 4-methylpyrazole moiety through nucleophilic substitution or click chemistry .
- Optimization : Reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like triethylamine improves yield. Reaction progress should be monitored via TLC or HPLC to minimize by-products .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the azetidine and thiazole rings .
- IR Spectroscopy : Validates carbonyl (C=O) and thiazole C-S stretching frequencies .
- Elemental Analysis : Ensures purity by comparing calculated vs. experimental C, H, N, S content .
- Mass Spectrometry (HRMS) : Provides molecular ion confirmation .
Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?
- Methodological Answer :
- pH Stability : Perform stability assays in buffered solutions (pH 3–9) to identify degradation products via HPLC. Acidic conditions may hydrolyze the azetidine-carbonyl bond, necessitating neutral pH during storage .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. Store at –20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the compound’s reactivity and target interactions?
- Methodological Answer :
- Reactivity Prediction : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Molecular Docking : Tools like AutoDock Vina simulate binding to biological targets (e.g., enzymes with thiazole-binding pockets). Focus on hydrophobic interactions with the phenyl-thiazole moiety and hydrogen bonding with the carbonyl group .
- MD Simulations : Assess binding stability over time (≥100 ns trajectories) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the thiazole and pyrazole moieties?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogenated (F, Cl) or electron-donating (OCH₃, CH₃) groups on the phenyl-thiazole ring. Compare bioactivity using standardized assays .
- Biological Testing :
- Enzyme Inhibition : Measure IC₅₀ against kinases or proteases linked to disease pathways .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify substituents enhancing potency .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with activity .
Q. What in vitro and in vivo models are appropriate for evaluating pharmacological potential?
- Methodological Answer :
- In Vitro Models :
- Cellular Uptake : Use fluorescently tagged analogs and confocal microscopy to track subcellular localization .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .
- In Vivo Models :
- Pharmacokinetics : Administer intravenously/orally to rodents; quantify plasma levels via LC-MS/MS to determine bioavailability .
- Toxicity : Monitor organ histopathology and serum biomarkers (e.g., ALT/AST for liver damage) .
Notes on Data Contradictions and Validation
- Synthetic Yields : reports yields of 60–75% for analogous thiazoles, while notes higher yields (≥80%) with optimized catalysts. Replicate protocols with controlled moisture levels to resolve discrepancies .
- Biological Activity : Pyrazole-thiazole hybrids in show broader antimicrobial activity compared to simpler thiazoles in . Validate using standardized MIC assays (CLSI guidelines) to ensure comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
